molecular formula C9H10F3N3 B1455768 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 1342853-24-0

6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No. B1455768
M. Wt: 217.19 g/mol
InChI Key: URBPOTZHKLPAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is known for its electron-withdrawing properties . The trifluoromethyl group is often used in medicinal chemistry and agrochemicals due to its steric similarity to hydrogen and its high electronegativity .


Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines have been prepared using a three-step/one-pot procedure . Although this synthesis pertains to a slightly different compound, it provides insight into the potential synthetic routes that could be adapted for the synthesis of “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine”.


Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties . The tetrahydroquinazolin core is a bicyclic structure that provides a rigid framework for the molecule, potentially affecting its binding affinity to biological targets .


Chemical Reactions Analysis

While specific chemical reactions of “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” are not detailed in the provided papers, the presence of reactive functional groups such as the trifluoromethyl group suggests that it could undergo typical reactions associated with these groups .

properties

IUPAC Name

6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h4,6H,1-3H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPOTZHKLPAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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